Bis-Mal-Lysine-PEG4-TFP ester
Overview
Description
Bis-Mal-Lysine-PEG4-TFP ester is a unique crosslinker containing two maleimide groups, one on each amine of lysine, a 4-unit, single molecular weight polyethylene glycol spacer arm, and a 2,3,5,6-tetrafluorophenyl ester. Each maleimide group reacts with a sulfhydryl group, and the tetrafluorophenyl ester reacts with a free amine . This compound is widely used in bioconjugation and drug delivery applications due to its hydrophilic and non-immunogenic properties .
Preparation Methods
The synthesis of Bis-Mal-Lysine-PEG4-TFP ester typically involves multi-step organic synthesis techniques. The polyethylene glycol linker is often prepared through polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups . The maleimide groups are introduced through reactions with maleic anhydride, and the tetrafluorophenyl ester is formed by reacting tetrafluorophenol with a suitable activating agent . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis-Mal-Lysine-PEG4-TFP ester undergoes several types of chemical reactions:
Substitution Reactions: The tetrafluorophenyl ester reacts with primary amine groups to form stable amide bonds.
Addition Reactions: The maleimide groups react with thiol groups to form stable thioether bonds.
Common reagents used in these reactions include primary amines and thiol-containing compounds. The major products formed are amide and thioether linkages, which are stable and suitable for bioconjugation applications .
Scientific Research Applications
Bis-Mal-Lysine-PEG4-TFP ester has a wide range of scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules such as antibodies, peptides, and proteins.
Medicine: Employed in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Utilized in the production of biocompatible materials and coatings.
Mechanism of Action
The mechanism of action of Bis-Mal-Lysine-PEG4-TFP ester involves the formation of stable linkages between biomolecules. The maleimide groups react with sulfhydryl groups on proteins or peptides, while the tetrafluorophenyl ester reacts with primary amines . This dual reactivity allows for efficient and selective conjugation, ensuring targeted delivery of therapeutic agents and minimizing systemic toxicity .
Comparison with Similar Compounds
Bis-Mal-Lysine-PEG4-TFP ester is unique due to its dual reactivity and stability. Similar compounds include:
Bis-Mal-Lysine-PEG4-NHS ester: Similar structure but uses N-hydroxysuccinimide ester, which is more susceptible to hydrolysis.
Bis-Mal-Lysine-PEG4-Sulfo-NHS ester: Contains a sulfonated N-hydroxysuccinimide ester, which is more water-soluble but less stable.
This compound stands out due to its enhanced stability and reduced susceptibility to hydrolysis, making it more suitable for long-term applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWSCJQLAMMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F4N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098370 | |
Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173083-46-8 | |
Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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